1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-12-2-4-13(5-3-12)10-11-19-15-8-6-14(7-9-15)16(17)18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXGGNTJNSZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under mild temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various substituents on the benzene ring, depending on the reagents used.
Scientific Research Applications
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The nitrophenoxyethyl group can participate in various biochemical pathways, influencing the compound’s overall activity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
a. 1-Methyl-4-(4-nitrophenoxy)benzene
- Structure: Lacks the ethyl linker; the nitrophenoxy group is directly attached to the benzene ring.
- Synthesis : Prepared via copper-catalyzed coupling of p-cresol and 1-bromo-4-nitrobenzene .
b. 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene
- Structure : Contains a styryl (ethenyl) group instead of an ethyl linker, with ethoxy and methoxy substituents.
- Properties : The conjugated double bond in the styryl group enables π-π interactions, influencing optical properties and crystallinity. This differs from the saturated ethyl chain in the target compound, which may reduce rigidity .
c. (E)-1-Methyl-4-(2-nitrovinyl)benzene
- Structure: Features a nitrovinyl group instead of nitrophenoxyethyl.
- Applications: Used in cycloaddition reactions due to the electron-deficient nitrovinyl moiety.
Functional Group Modifications
a. Sulfur-Containing Analogues
- 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene () and 1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene (): Key Differences: Replacement of the nitrophenoxy group with sulfanyl (-S-) or sulfonyl (-SO₂-) groups. Impact: Sulfur atoms introduce polarizable bonds, altering redox behavior and intermolecular interactions.
b. Nitro Position Isomers
Physicochemical and Crystallographic Properties
A comparison of crystallographic data highlights structural differences:
| Compound | Mean C–C Bond Length (Å) | R Factor | Space Group | Reference |
|---|---|---|---|---|
| 1-Nitro-4-(4-nitrophenoxy)benzene | 0.002 | 0.039 | Monoclinic | |
| 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene | N/A | N/A | Triclinic |
- Insights : The target compound’s ethyl linker may adopt a gauche conformation, influencing packing efficiency and crystallinity. Polymorphs, as seen in , underscore the role of substituent orientation in lattice stability.
Biological Activity
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene, a compound with notable chemical structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms, and various biological effects based on diverse research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions involving aryl halides and nitrophenol derivatives. The introduction of the nitrophenoxy group is critical as it influences the compound's biological properties.
Synthesis Pathway
- Starting Materials : Aryl halides, 4-nitrophenol, ethylene derivatives.
- Reagents : Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF).
- Reaction Conditions : Typically performed under reflux conditions for several hours to ensure complete reaction.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with phenoxy groups have shown activity against human cytomegalovirus (HCMV) with effective concentrations (EC50) ranging from 5.5 to 12 μM in cell cultures .
Antitumor Activity
Research has demonstrated that related compounds can exert significant antitumor effects. In a study involving human prostate cancer cells (PC-3), compounds derived from similar structures exhibited low micromolar concentrations with measured parameters such as GI50, TGI, and LC50 indicating their efficacy .
Antimicrobial Activity
The compound's structural analogs have also been tested for antibacterial properties. A study highlighted that certain nitrophenoxy derivatives exhibited promising antibacterial activity against various strains of bacteria, suggesting a broad spectrum of antimicrobial potential .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Viral Replication : Compounds may interfere with viral polymerase or other critical enzymes necessary for viral replication.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by modulating specific receptor expressions .
Case Study 1: Antiviral Efficacy
A series of experiments evaluated the antiviral activity of phenoxy-substituted compounds against HCMV. The results indicated that specific substitutions at the para position significantly influenced antiviral efficacy. For instance, compounds with cyano or bromo substitutions showed enhanced activity compared to their chloro counterparts .
Case Study 2: Antitumor Properties
In vitro studies on PC-3 prostate cancer cells revealed that certain derivatives led to a marked decrease in cell viability at low concentrations. The mechanism was linked to the downregulation of alpha1-adrenoreceptor subtypes, which are implicated in cell proliferation and apoptosis modulation .
Data Table: Biological Activities of Related Compounds
Q & A
(Basic) What are the methodological approaches for synthesizing 1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene?
Answer:
Synthesis typically involves sequential functionalization:
- Nitro Group Introduction : Nitration of a benzene derivative (e.g., toluene) using mixed acids (HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration .
- Etherification : Reaction of 4-nitrophenol with a dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base (K₂CO₃) to form the ethoxy linkage. Subsequent coupling with a methyl-substituted benzene derivative via nucleophilic aromatic substitution or Ullmann coupling .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (>95% purity threshold) .
(Basic) How should researchers characterize this compound spectroscopically?
Answer:
Use a multi-technique approach:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm for nitroaryl groups; methyl groups at δ 2.3–2.5 ppm). 2D NMR (COSY, HMBC) resolves coupling patterns and connectivity .
- IR : Detect key functional groups (C-O-C stretch at ~1250 cm⁻¹; NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of NO₂ or ethoxy groups) .
(Advanced) How can contradictions in spectral data between studies be resolved?
Answer:
Contradictions often arise from:
- Isomeric impurities : Use preparative HPLC to separate isomers (C18 column, acetonitrile/water mobile phase) .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
- Crystallographic validation : Compare experimental X-ray diffraction data (e.g., bond lengths, angles) with computational models (DFT) to confirm structural assignments .
(Advanced) What experimental strategies improve crystallization for X-ray analysis?
Answer:
- Solvent Screening : Test mixed solvents (e.g., dichloromethane/hexane) for slow evaporation. For stubborn cases, use vapor diffusion (ether into toluene) .
- Temperature Gradients : Gradual cooling (0.5°C/min) from 40°C to 4°C enhances crystal lattice formation.
- Software Refinement : SHELXL-2018 refines crystallographic parameters (thermal displacement, occupancy) to resolve disorder, especially in flexible ethoxy chains .
(Advanced) How does the nitro group’s electronic effect influence reactivity?
Answer:
The nitro group is strongly electron-withdrawing:
- Redox Behavior : Cyclic voltammetry reveals reduction peaks (E₁/2 ≈ -0.8 V vs. Ag/AgCl) corresponding to nitro-to-amine conversion. This impacts catalytic hydrogenation pathways .
- Substituent Reactivity : Hammett constants (σₚ = +1.27) predict enhanced electrophilicity at the para position, directing regioselective Suzuki-Miyaura cross-coupling .
(Advanced) How to design stability studies under oxidative or hydrolytic conditions?
Answer:
- Oxidative Stability : Expose the compound to H₂O₂ (3% w/v) or Fenton’s reagent (Fe²⁺/H₂O₂) at 40°C. Monitor degradation via LC-MS for nitro group reduction or ether cleavage .
- Hydrolytic Stability : Incubate in pH-buffered solutions (pH 2–12) at 37°C. Track hydrolysis products (e.g., 4-nitrophenol) via UV-Vis (λmax = 400 nm) .
(Advanced) What computational methods predict intermolecular interactions in solid-state structures?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
